molecular formula C5H3N3OS B1626796 Thiazolo[5,4-d]pyrimidin-7-ol CAS No. 5021-50-1

Thiazolo[5,4-d]pyrimidin-7-ol

Cat. No. B1626796
CAS RN: 5021-50-1
M. Wt: 153.16 g/mol
InChI Key: LCCSENBGKDLDAP-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]pyrimidin-7-ol is a heterocyclic organic compound with the molecular formula C5H3N3OS . It has a molecular weight of 153.16 . This compound is solid in its physical form .


Synthesis Analysis

A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . Among them, two compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity . In addition, their possible binding modes with topoisomerase I/DNA complex were proposed on the basis of molecular docking results .


Molecular Structure Analysis

The molecular structure of Thiazolo[5,4-d]pyrimidin-7-ol is represented by the linear formula C5H3N3OS . The InChI code for this compound is 1S/C5H3N3OS/c9-4-3-5(7-1-6-4)10-2-8-3/h1-2H, (H,6,7,9) .


Physical And Chemical Properties Analysis

Thiazolo[5,4-d]pyrimidin-7-ol is a solid compound . It has a molecular weight of 153.16 . The compound should be stored in a dry room at normal temperature .

Safety And Hazards

The safety information for Thiazolo[5,4-d]pyrimidin-7-ol indicates that it has the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Future research could focus on the development of novel Thiazolo[5,4-d]pyrimidin-7-ol derivatives with enhanced pharmacological activities. For instance, one study suggested that a good number of potent and selective hA2A AR inverse agonists were found among piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives . This indicates the potential of Thiazolo[5,4-d]pyrimidin-7-ol and its derivatives in the development of new therapeutic agents .

properties

IUPAC Name

6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3OS/c9-4-3-5(7-1-6-4)10-2-8-3/h1-2H,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCSENBGKDLDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553686
Record name [1,3]Thiazolo[5,4-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[5,4-d]pyrimidin-7-ol

CAS RN

5021-50-1
Record name [1,3]Thiazolo[5,4-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,7H-[1,3]thiazolo[5,4-d]pyrimidin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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